3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine
Description
3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine is a benzoxazine derivative characterized by a bicyclic structure containing an oxygen and nitrogen heteroatom. The benzyl group at the 3-position and bromo substituent at the 6-position distinguish it from simpler benzoxazines. Bromine’s electron-withdrawing nature likely enhances electrophilic reactivity, making this compound a candidate for further functionalization in medicinal or polymer chemistry .
Properties
IUPAC Name |
3-benzyl-6-bromo-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-6-7-15-13(8-14)10-17(11-18-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVLZKWBDTECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with benzyl bromide in the presence of a base to form the intermediate benzylated aminophenol. This intermediate is then subjected to cyclization with formaldehyde under acidic conditions to yield the desired oxazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 6-position of the benzoxazine ring is highly reactive, enabling substitution reactions with various nucleophiles.
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Amination : Reaction with primary or secondary amines under palladium-catalyzed conditions (e.g., Buchwald-Hartwig coupling) replaces bromine with an amine group. For example, using Pd(OAc)₂ and Xantphos in toluene at 110°C yields 6-amino derivatives .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C produces biaryl derivatives .
Table 1: Substitution Reactions of the Bromine Atom
Functionalization of the Benzyl Group
The benzyl group at the 3-position undergoes selective transformations without affecting the oxazine ring.
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Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the benzyl group, yielding 3,4-dihydro-2H-benzo[e] oxazine as a primary amine .
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Oxidation : Treatment with KMnO₄ in acidic or basic media oxidizes the benzylic CH₂ group to a ketone, forming 3-benzoyl-6-bromo derivatives .
Table 2: Benzyl Group Transformations
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂, 10% Pd/C, EtOH, RT | 3,4-Dihydro-2H-oxazine | 95% | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Benzoyl-6-bromo derivative | 88% |
Oxazine Ring Modifications
The 1,3-oxazine ring exhibits unique reactivity due to its heterocyclic structure.
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Reduction with Borane-THF : Borane-THF in tetrahydrofuran at reflux reduces the oxazine ring to a tetrahydrobenzooxazole, achieving quantitative yields .
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Acid-Catalyzed Ring Opening : HCl (6M) in dioxane cleaves the oxazine ring, producing a secondary amine and a benzaldehyde derivative .
Table 3: Oxazine Ring Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | BH₃·THF, THF, reflux | Tetrahydrobenzooxazole | 100% | |
| Acid Hydrolysis | 6M HCl, dioxane, 80°C | Secondary amine + benzaldehyde | 90% |
Cycloaddition and Cyclization Reactions
The compound participates in cycloadditions to form polycyclic systems.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that derivatives of benzo[e][1,3]oxazine compounds exhibit notable antioxidant activities. For instance, compounds with specific substitutions have shown high antioxidant efficacy, with some demonstrating IC50 values as low as . This suggests potential applications in developing antioxidant agents for therapeutic use.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies reveal that certain derivatives possess significant antibacterial activity, with inhibition zones ranging from 14 to 19 mm against various bacterial strains . The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing and electron-donating groups enhances antibacterial potency .
Synthesis and Methodologies
Microwave-Assisted Synthesis
A notable method for synthesizing 3-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine involves microwave-assisted protocols. These methods are characterized by their efficiency and environmental friendliness, yielding high purity compounds in a significantly reduced reaction time .
Catalytic Approaches
Recent advancements include the use of eco-friendly nanocatalysts for synthesizing oxazine derivatives. These methods not only improve yield but also facilitate easier work-up processes, making them suitable for large-scale applications .
Drug Development Potential
The unique structural features of 3-benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine make it a candidate for further exploration in drug development. Its demonstrated biological activities suggest potential as:
- Antioxidant agents : Targeting oxidative stress-related diseases.
- Antimicrobial agents : Addressing antibiotic resistance through novel compounds.
- Pharmaceutical intermediates : Serving as building blocks in synthesizing more complex therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. Molecular docking studies have shown that it has good binding affinities towards targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
*Estimated using fragment-based methods (bromo: +0.9, benzyl: +2.1).
Physicochemical and Pharmacological Properties
- Lipophilicity (LogP) : Bromine’s higher hydrophobicity compared to methoxy or allyl groups may enhance membrane permeability but reduce solubility. For example, NSC777205 (LogP = 3.1) shows superior BBB permeability compared to its methoxy analog .
- Bioactivity :
- Bromine vs. Chlorine/Fluorine : Brominated benzoxazines (e.g., 6-bromo) may exhibit stronger electrophilic interactions in biological targets compared to chloro/fluoro analogs (e.g., NSC777205) .
- Methoxy vs. Allyl : Methoxy groups (e.g., 6-methoxy) improve thermal stability in polymers, while allyl substituents (e.g., 6-allyl-8-methoxy) correlate with brine shrimp toxicity (BST LC₅₀ = 17.54 μM) .
Biological Activity
3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine is a compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the synthesis, biological activity, and potential applications of this specific oxazine derivative.
- Molecular Formula : CHBrN\O
- Molecular Weight : 242.07 g/mol
- CAS Number : 309965-30-8
Synthesis
The synthesis of this compound typically involves the Mannich reaction where a benzylamine reacts with formaldehyde in the presence of a suitable solvent such as methanol. The cyclization process occurs at elevated temperatures (65-68 °C) and yields the desired oxazine compound in good purity and yield .
Antimicrobial Activity
Research has demonstrated that derivatives of 3,4-dihydro-2H-benzoxazines exhibit significant antimicrobial properties. In a study assessing various derivatives, including this compound, the compound was tested against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 51.10 µg/mL to 289.15 µg/mL depending on the specific bacterial strain .
Antifungal Activity
The antifungal efficacy of this compound was evaluated against Candida albicans. The results showed that it possesses antifungal properties comparable to traditional antifungal agents, making it a candidate for further development in antifungal therapies .
Anti-inflammatory and Antitumor Properties
In addition to its antimicrobial effects, studies have indicated that oxazine derivatives can exhibit anti-inflammatory and antitumor activities. These compounds are believed to modulate inflammatory pathways and inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several oxazine derivatives against common pathogens. The study highlighted that this compound showed superior efficacy against E. coli compared to other tested compounds within the same class.
| Compound | MIC (µg/mL) - Staphylococcus aureus | MIC (µg/mL) - E. coli |
|---|---|---|
| 3-Benzyl-6-bromo | 51.10 | 183.00 |
| Other Derivative A | 77.10 | 289.15 |
| Other Derivative B | 78.05 | 100.00 |
Case Study 2: Anti-inflammatory Activity
In vitro studies conducted on human cell lines demonstrated that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine, and what precursors are critical?
- Methodological Answer : The compound can be synthesized via cyclization of brominated benzyl precursors. For instance, bromobenzyl chloride derivatives (e.g., 4-bromobenzyl chloride) are common intermediates, as highlighted in Kanto Reagents' catalog for similar brominated heterocycles . Key steps include nucleophilic substitution to introduce the benzyl group, followed by oxazine ring formation under acidic or basic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-bromination or ring-opening.
Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve peaks. The benzyl protons appear as a multiplet (~δ 4.5–5.5 ppm), while the bromine substituent deshields adjacent aromatic protons, causing downfield shifts (~δ 7.2–8.0 ppm) .
- X-ray Crystallography : Single-crystal analysis (as in for a structural analog) provides definitive confirmation of the oxazine ring geometry and substituent positions. Slow evaporation from ethanol or DCM is recommended for crystal growth .
- IR : Stretching frequencies for C-O (1050–1250 cm⁻¹) and C-Br (500–700 cm⁻¹) bonds validate functional groups .
Q. What stability considerations are essential for handling and storing this compound?
- Methodological Answer : The bromine atom increases susceptibility to light-induced degradation. Store in amber vials at –20°C under inert gas (N₂ or Ar). Monitor for decomposition via TLC (silica gel, hexane/EtOAc eluent) or HPLC (C18 column, acetonitrile/water gradient). emphasizes avoiding heat sources and moisture to prevent hydrolysis of the oxazine ring .
Advanced Research Questions
Q. How do electronic effects of the benzyl and bromo substituents influence the reactivity of the oxazine ring in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 6 acts as a directing group, enabling Suzuki or Ullmann couplings. Computational studies (DFT) can predict regioselectivity: the electron-withdrawing bromo group polarizes the aromatic ring, favoring electrophilic attack at the para position. Compare with analogs in , where bromo-triazine derivatives undergo selective coupling with arylboronic acids . Experimental validation requires monitoring reaction progress via GC-MS or LC-HRMS.
Q. What strategies resolve contradictions in reported yields for brominated oxazine derivatives?
- Methodological Answer : Discrepancies often arise from impurities in precursors (e.g., bromobenzyl chloride purity >97% is critical, as noted in ) or solvent effects . Systematic replication studies should:
- Use standardized reagents (e.g., HPLC-grade solvents).
- Compare anhydrous vs. hydrated conditions (Kanto Reagents’ catalogs note hygroscopic risks for brominated compounds).
- Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties or binding affinity in drug discovery?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzoxazine-binding pockets). The benzyl group’s hydrophobicity and bromine’s steric bulk can be parameterized using force fields (MMFF94).
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. The oxazine ring’s rigidity may reduce metabolic clearance compared to flexible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
